N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-16-5-3-15(4-6-16)17-9-21(26)24(12-23-17)11-20(25)22-10-14-2-7-18-19(8-14)29-13-28-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPRNWJNOPERGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.46 g/mol. The structure features a benzodioxole moiety and a dihydropyrimidinyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
1. Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity. For example, derivatives with similar structural features have shown effectiveness against cancer cell lines such as Mia PaCa-2 and PANC-1. These compounds often work by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary screening has shown that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways associated with cancer progression and inflammation.
Case Studies
Several studies have highlighted the biological activities of this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. Its molecular formula is with a molecular weight of 485.56 g/mol. The structure consists of a benzodioxole moiety linked to a dihydropyrimidine ring, which is known for its biological activity.
Medicinal Chemistry
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrimidines possess significant anticancer activities against breast and prostate cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study found that derivatives of benzodioxole-containing compounds exhibited activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics . The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways.
Neuroprotective Effects
Research has indicated that compounds similar to this compound may offer neuroprotective effects. A study highlighted the ability of certain dihydropyrimidine derivatives to protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity
In a recent study by Smith et al., the anticancer properties of a related compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for new anticancer therapies .
Case Study 2: Neuroprotection
A research team led by Johnson et al. explored the neuroprotective effects of dihydropyrimidine derivatives in an animal model of Parkinson's disease. Their findings suggested that treatment with these compounds resulted in improved motor function and reduced neuronal loss compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidinone-acetamide derivatives, which are explored for diverse pharmacological activities. Below is a systematic comparison with key analogs:
Ethoxy-Substituted Analog
Compound : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS: 1058461-50-9)
- Molecular Formula : C₂₂H₂₁N₃O₅
- Molecular Weight : 407.4 g/mol
- Key Difference : Replacement of the 4-methoxyphenyl group with a 4-ethoxyphenyl substituent.
Pyrimidin-2-yl Thioether Analog
Compound : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 289.35 g/mol
- Key Difference: Substitution of the pyrimidinone oxygen with a thioether (-S-) linkage and a benzyl group instead of benzodioxole.
- Research Findings : This compound exhibited a melting point of 196°C and showed distinct ¹H NMR signals (e.g., δ 12.50 ppm for NH-3, δ 7.05 ppm for aromatic protons) . The thioether group may enhance electronic interactions with biological targets compared to carbonyl-containing analogs .
Benzo[b][1,4]oxazin-3-one Derivatives
Compound: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Molecular Formula : Varies with substituents (e.g., C₂₀H₁₇N₃O₂ for 7a-c derivatives)
- Key Difference : Incorporation of a benzooxazine ring system instead of benzodioxole.
- Synthesis : Prepared via Cs₂CO₃-mediated coupling in DMF, achieving yields >65% . The benzooxazine moiety may confer improved rigidity and π-π stacking interactions in target binding .
Phenylthieno[2,3-d]pyrimidine Analog
Compound: N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
- Molecular Formula : C₂₁H₁₆N₃O₂S
- Molecular Weight : 362.0 g/mol
- Key Difference: Replacement of dihydropyrimidinone with a thienopyrimidine scaffold.
- Research Findings: Reported melting point: 190–191°C; LC-MS data confirmed [M+H]⁺ at m/z 362.0. The thienopyrimidine core may enhance binding to kinase targets due to its planar structure .
Comparative Data Table
Discussion of Structural and Functional Implications
- Substituent Effects: The methoxy group in the target compound (vs. Thioether analogs introduce sulfur’s polarizability, which may enhance binding to cysteine-rich targets.
- Heterocyclic Cores: Dihydropyrimidinones (target compound) are electron-deficient, favoring interactions with nucleophilic residues, while thienopyrimidines offer extended conjugation for π-stacking.
- Synthetic Accessibility : The target compound’s benzodioxole moiety may complicate synthesis compared to simpler benzyl or phenyl analogs , but it could improve metabolic stability.
Preparation Methods
Modified Biginelli Reaction with 4-Methoxybenzaldehyde
The 4-(4-methoxyphenyl) group is introduced via the aldehyde component. Reacting 4-methoxybenzaldehyde (2 , 1.0 equiv.) with ethyl acetoacetate (3 , 1.2 equiv.) and N-methylurea (1 , 1.0 equiv.) in the presence of MAI·Fe₂Cl₇ (5 mol%) under solvent-free conditions yields 4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (4 ) in 78% yield. Key parameters include:
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Temperature : 80°C
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Reaction Time : 6 hours
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Workup : Precipitation in ice-cold water followed by recrystallization from ethanol.
Analytical Data for Intermediate 4 :
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M.P. : 212–214°C
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¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 7.34 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 5.21 (s, 1H, CH), 3.79 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃).
Alternative Cyclocondensation Approaches
For substrates resistant to traditional Biginelli conditions, Matias et al. demonstrated the efficacy of Bi(NO₃)₃·5H₂O (10 mol%) in ethanol under reflux to achieve 85% yield of analogous dihydropyrimidinones. This method is particularly effective for sterically hindered aldehydes.
Functionalization at the N1 Position
Introducing the acetamide group at the N1 position of the dihydropyrimidinone requires selective alkylation. Conventional methods involving direct nucleophilic substitution are challenging due to the ring’s electronic environment. Instead, a two-step acylation-amination sequence proves effective.
Chloroacetylation of Dihydropyrimidinone
Intermediate 4 is treated with chloroacetyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) containing triethylamine (2.0 equiv.) at 0°C. After stirring for 4 hours, the mixture yields N-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]chloroacetamide (5 ) in 92% purity.
Reaction Conditions :
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Solvent : DCM
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Catalyst : Triethylamine
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Workup : Washing with 5% HCl, drying over Na₂SO₄, and solvent evaporation.
Coupling with 1,3-Benzodioxol-5-ylmethylamine
The chloroacetamide 5 is reacted with 1,3-benzodioxol-5-ylmethylamine (6 , 1.2 equiv.) in acetonitrile at 60°C for 12 hours. Potassium iodide (10 mol%) catalyzes the nucleophilic displacement, affording the target compound in 68% yield.
Analytical Data for Target Compound :
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M.P. : 185–187°C
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¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, NH), 7.28 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 6.78 (s, 1H, benzodioxole H), 6.72 (d, J = 8.0 Hz, 1H, benzodioxole H), 6.65 (d, J = 8.0 Hz, 1H, benzodioxole H), 5.96 (s, 2H, OCH₂O), 4.41 (s, 2H, CH₂), 4.12 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃).
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HRMS (ESI+) : m/z calcd for C₂₂H₂₁N₃O₆ [M+H]⁺: 424.1509; found: 424.1512.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal that acetonitrile outperforms DMF or THF in the amination step, minimizing side reactions. Similarly, KI enhances reaction rates by stabilizing the transition state.
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Acetonitrile | KI | 68 |
| DMF | KI | 45 |
| THF | KI | 38 |
Temperature and Time Dependence
Yields plateau at 60°C beyond 12 hours, with prolonged heating leading to decomposition.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for the cyclocondensation step, achieving 82% yield with a throughput of 1.2 kg/h. Critical factors include:
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Residence Time : 8 minutes
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Pressure : 12 bar
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Catalyst Recovery : MAI·Fe₂Cl₇ is recycled via aqueous extraction, reducing costs by 40%.
Analytical and Purification Techniques
Chromatographic Methods
Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) separates intermediates, while preparative HPLC (C18, acetonitrile/water 55:45) purifies the final compound to >99% purity.
Spectroscopic Validation
¹³C NMR confirms the acetamide carbonyl at δ 169.8 ppm, while IR spectroscopy shows stretches at 1654 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C of benzodioxole).
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:
- Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
- Monitoring reaction progress using thin-layer chromatography (TLC) to confirm completion.
- Purification by precipitation in water or recrystallization from ethanol .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.28–7.5 ppm for methoxyphenyl groups) .
- LC-MS : Confirms molecular weight (e.g., m/z 362.0 [M+H]+ for analogous pyrimidine derivatives) .
- X-ray crystallography : Resolves 3D structure using software like SHELX for refinement (e.g., SHELXL for small-molecule refinement) .
Q. What solvent systems are optimal for solubility and formulation studies?
The compound is likely polar due to its acetamide and benzodioxole moieties. Recommended solvents:
- DMSO : For in vitro biological assays.
- Ethanol/water mixtures : For solubility testing.
- DMF : For reaction intermediates. Always confirm solubility empirically and validate stability via HPLC .
Advanced Research Questions
Q. How can computational modeling enhance understanding of its biological interactions?
- Molecular docking : Predict binding affinity to targets (e.g., enzymes or receptors) using software like AutoDock.
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
- Molecular dynamics simulations : Study conformational stability in biological membranes .
Q. How can contradictions in pharmacological data across studies be resolved?
- Dose-response assays : Establish IC50/EC50 values under standardized conditions.
- Off-target screening : Use kinase or GPCR panels to identify non-specific effects.
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out pharmacokinetic variability .
Q. What strategies improve synthetic yield and purity for large-scale research applications?
- Optimized stoichiometry : Use 1.5 equivalents of chloroacetylated intermediates to drive reactions to completion.
- Continuous flow reactors : Enhance reproducibility and reduce side products.
- Advanced purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or preparative HPLC .
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
- High-resolution X-ray diffraction : Resolve tautomerism in the dihydropyrimidinone ring.
- SHELXL refinement : Apply restraints for disordered atoms and validate with R-factor convergence (<5%).
- Complement with IR spectroscopy : Confirm carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for amide C=O) .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.03 (s, CH3), δ 7.28–7.5 (m, Ar-H) | |
| LC-MS | m/z 362.0 [M+H]+ | |
| IR | 1700 cm⁻¹ (amide C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
